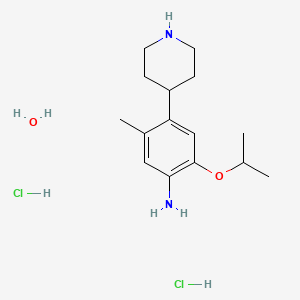

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate is a chemical compound with the molecular formula C15H24N2O·2HCl·H2O. It is a white to yellow powder or crystalline solid with a molecular weight of 339.3 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Nucleophilic Substitution Reaction: Starting with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, the compound can undergo nucleophilic substitution with hydrochloric acid to form the dihydrochloride hydrate.

Reduction Reaction: The compound can be synthesized by reducing a suitable precursor, such as a nitro compound, followed by subsequent reactions to introduce the isopropoxy and piperidinyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the isopropoxy or piperidinyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Hydrochloric acid, sodium hydroxide, and other nucleophiles are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups replacing the isopropoxy or piperidinyl groups.

Applications De Recherche Scientifique

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate is a chemical compound with several potential applications, primarily in the pharmaceutical field. It is also known by its CAS number 1380575-45-0 .

Pharmaceutical Applications

- Preparation of Ceritinib: 2-Isopropoxy-5-methyl-4-(4-piperidinyl)aniline dihydrochloride monohydrate can be used in the preparation of ceritinib . Ceritinib is an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer . The preparation of coloritinib can be carried out by reacting 2-isopropoxy-5-methyl-4-(4-piperidinyl)aniline free base with a pyrimidine intermediate .

- Form A Crystal: The invention also provides the 2-isopropoxy-5-methyl-4-(4-piperidinyl)aniline dihydrochloride monohydrate and its crystal form A, in the preparation of ceritinib use . Figure 1 is an X-ray powder diffraction pattern of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride monohydrate Form A . Figure 3 is a differential scanning calorimetry and thermogravimetric curve of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride monohydrate Form A . Figure 4 is an infrared spectrum of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride monohydrate Form A . The 4-isopropoxy-5-methyl-4-(4-piperidinyl)aniline dihydrochloride monohydrate crystal form A Fourier Transform Infrared (FT-IR) The main bands are shown at the lower wavenumbers: 3342.7, 2991.1, 2743.2, 2692.6, 2539.0, 1622.3, 1497.6, 1210.8, 1106.5, 691.8 (in wavenumbers, cm -1 ) .

Other Information

- Purity: Substantially pure 2-isopropoxy-5-methyl-4-(4-piperidinyl)aniline dihydrochloride means a purity of 95% or more, or even 98% or more, more preferably 99% .

- Boiling Point: The boiling point is 333.3±52.0 °C at 760 mm Hg .

- IUPAC Name: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride

- Smiles: CC1=C(C2CCNCC2)C=C(OC(C)C)C(N)=C1.[H]Cl.[H]Cl

Mécanisme D'action

The mechanism by which 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparaison Avec Des Composés Similaires

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline: A closely related compound without the dihydrochloride and hydrate groups.

4-(Piperidin-4-yl)aniline: A simpler analog lacking the isopropoxy and methyl groups.

2-Isopropoxy-5-methylaniline: A compound with similar structural features but without the piperidinyl group.

Uniqueness: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate is unique due to its combination of functional groups, which contribute to its distinct chemical and biological properties. Its dihydrochloride and hydrate forms enhance its solubility and stability, making it suitable for various applications.

Activité Biologique

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate is a compound of interest due to its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. This article delves into its biological activities, synthesis methods, and relevant research findings.

The compound has the following chemical structure and properties:

- IUPAC Name : 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride

- CAS Number : 1380575-45-0

- Molecular Formula : C15H26Cl2N2O

- Molecular Weight : 321.29 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily linked to its structural features.

Anticancer Activity

Studies have shown that compounds with similar structures demonstrate significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression has been noted, making it a candidate for further investigation in oncology.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, which is beneficial in managing metabolic disorders and certain cancers .

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with the appropriate aniline derivatives and piperidine.

- Reagents : Common reagents include hydrochloric acid for salt formation and various solvents such as methanol and isopropanol for purification.

- Purification : The final product is purified to achieve a high degree of purity (≥95%) through recrystallization techniques.

Case Study 1: Anticancer Potential

A study focused on the compound's effect on cancer cell lines demonstrated that it inhibited cell proliferation significantly compared to control groups. The mechanism was linked to its action on specific tyrosine kinases, which are crucial in signaling pathways associated with cancer growth .

Case Study 2: Metabolic Regulation

Another research effort evaluated the compound's role in metabolic regulation, particularly its effect on lipid metabolism through ACC inhibition. Results indicated a marked reduction in fatty acid synthesis in treated cells, suggesting potential applications in treating obesity and related metabolic disorders .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.2ClH.H2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUOTKWRHYMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.